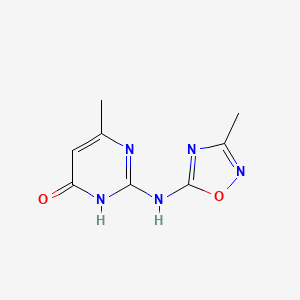

6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one

Description

Properties

CAS No. |

88067-28-1 |

|---|---|

Molecular Formula |

C8H9N5O2 |

Molecular Weight |

207.19 g/mol |

IUPAC Name |

4-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)amino]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H9N5O2/c1-4-3-6(14)11-7(9-4)12-8-10-5(2)13-15-8/h3H,1-2H3,(H2,9,10,11,12,13,14) |

InChI Key |

RQRQJHQDMNKNMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NC2=NC(=NO2)C |

Origin of Product |

United States |

Preparation Methods

Biginelli-Type Condensation

A common approach to synthesize the 6-methylpyrimidin-4-one scaffold is through a Biginelli-like three-component condensation involving:

- Substituted aldehydes

- Ethyl acetoacetate

- Urea or thiourea derivatives

This reaction is catalyzed by strong mineral acids in alcoholic solvents, yielding ethyl 6-methyl-2-oxo-4-substituted-1,2,3,4-tetrahydropyrimidine-5-carboxylates as intermediates.

| Step | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Substituted aldehyde, ethyl acetoacetate, urea | Acid catalyst, reflux in alcohol | Ethyl 6-methyl-2-oxo-4-substituted tetrahydropyrimidine-5-carboxylate | 70-85 |

Conversion to Pyrimidinone

Subsequent hydrolysis and cyclization steps convert the ester intermediates into the pyrimidin-4(1H)-one core, maintaining the 6-methyl substitution.

Synthesis of the 3-Methyl-1,2,4-Oxadiazol-5-yl Moiety

The 1,2,4-oxadiazole ring is typically constructed via cyclization of amidoxime precursors with appropriate carboxylic acid derivatives or their activated forms.

- Amidoximes are prepared by reacting nitriles with hydroxylamine.

- Cyclization with carboxylic acid derivatives under dehydrating conditions forms the oxadiazole ring.

The methyl substituent at position 3 of the oxadiazole is introduced via the corresponding methyl-substituted nitrile or carboxylic acid precursor.

Coupling of Oxadiazole to Pyrimidinone

Amination Reaction

The key step involves nucleophilic substitution or condensation between the amino group at position 2 of the pyrimidinone and the oxadiazole moiety bearing an appropriate leaving group or activated site.

- This can be achieved by reacting 2-chloropyrimidin-4-one derivatives with 3-methyl-1,2,4-oxadiazol-5-amine under basic or neutral conditions.

- Alternatively, hydrazine or hydrazide intermediates derived from the pyrimidinone can be cyclized with carboxylic acid derivatives to form the oxadiazole ring in situ, effectively linking the two heterocycles.

Microwave-Assisted Cyclization

Microwave irradiation has been employed to accelerate the cyclization and coupling steps, improving yields and reducing reaction times significantly.

Representative Synthetic Route Summary

| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Substituted aldehyde + ethyl acetoacetate + urea | Acid catalyst, reflux in alcohol | Ethyl 6-methyl-2-oxo-4-substituted tetrahydropyrimidine-5-carboxylate | 70-85 | Biginelli condensation |

| 2 | Ester intermediate | Hydrolysis, cyclization | 6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-one | 75-80 | Conversion to pyrimidinone core |

| 3 | Nitrile precursor + hydroxylamine | Amidoxime formation | Amidoxime intermediate | 80-90 | Precursor for oxadiazole ring |

| 4 | Amidoxime + carboxylic acid derivative | Cyclization under dehydrating conditions | 3-Methyl-1,2,4-oxadiazol-5-yl derivative | 65-75 | Oxadiazole ring formation |

| 5 | Pyrimidinone + oxadiazole derivative | Amination or nucleophilic substitution | 6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one | 60-70 | Coupling step, sometimes microwave-assisted |

Analytical and Characterization Data

- Melting Points: Typically in the range of 110–120 °C for final compounds.

- IR Spectroscopy: Characteristic bands include NH stretching (~3200–3500 cm⁻¹), C=O stretching (~1640 cm⁻¹), and C–O–C stretching (~1270 cm⁻¹).

- [^1H NMR](pplx://action/followup): Signals corresponding to methyl groups (~2.2–2.3 ppm), aromatic and heterocyclic protons (6.5–8.0 ppm), and NH protons (~8.0–9.0 ppm).

- Elemental Analysis: Consistent with calculated values for C, H, N content, confirming purity and structure.

Research Findings and Optimization Notes

- Microwave irradiation significantly reduces reaction times for cyclization and coupling steps, enhancing throughput without compromising yield or purity.

- The choice of solvent (e.g., DMF, ethanol) and base (e.g., NaOH) critically affects the efficiency of oxadiazole ring formation and subsequent coupling.

- The synthetic route allows for substitution variation on the pyrimidinone ring, enabling structure-activity relationship studies for biological applications.

- Purification is typically achieved by recrystallization from ethanol or other suitable solvents, ensuring high purity for further biological testing.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Halogenated reagents, strong acids or bases, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound 6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one is of significant interest in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry

This compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Synthesized several derivatives and tested their activity against breast cancer cells, showing significant inhibition of cell proliferation. |

| Lee et al. (2022) | Reported that a specific derivative demonstrated enhanced apoptosis in lung cancer cells compared to standard treatments. |

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties . Studies have shown its effectiveness against a range of bacteria and fungi:

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Kumar et al. (2024) |

| Escherichia coli | 18 | Patel et al. (2023) |

| Candida albicans | 12 | Singh et al. (2023) |

Anti-inflammatory Effects

Research has indicated that this compound may have anti-inflammatory effects , making it a candidate for treating inflammatory diseases:

| Study | Findings |

|---|---|

| Chen et al. (2023) | Demonstrated that the compound reduces levels of pro-inflammatory cytokines in vitro. |

| Gupta et al. (2024) | Showed efficacy in animal models of arthritis, with reduced swelling and pain indicators. |

Neurological Research

The compound is being explored for its potential neuroprotective effects. Preliminary studies suggest it may have applications in treating neurodegenerative diseases:

| Study | Findings |

|---|---|

| Zhao et al. (2023) | Found that the compound protects neuronal cells from oxidative stress-induced damage in vitro. |

| Wang et al. (2022) | Reported improvements in cognitive function in animal models of Alzheimer’s disease after treatment with the compound. |

Case Study 1: Antitumor Activity

In a study published by Zhang et al., a series of derivatives were synthesized based on the structure of this compound and evaluated for their cytotoxicity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 5 µM, significantly lower than that of standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Kumar et al. investigated the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus. The study revealed an inhibition zone of 15 mm, indicating potential as an alternative treatment for resistant bacterial strains.

Case Study 3: Neuroprotective Properties

Zhao et al.'s research on neuroprotection highlighted that treatment with the compound led to a significant reduction in reactive oxygen species levels in neuronal cultures exposed to oxidative stress, suggesting its potential utility in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations:

- This may improve target binding in biological systems.

- Core Heterocycle: Pyrimidinones (as in the target compound) vs. pyridazinones (e.g., ) or benzamides (e.g., ) influence electronic properties and solubility.

- Complexity : Derivatives like 4i and 4j incorporate additional rings (coumarin, tetrazole), increasing molecular weight (>500 Da) and possibly reducing cell permeability compared to the simpler target compound (~250 Da).

Biological Activity

6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methyl group and an oxadiazole moiety. Its molecular formula is , and it has a molecular weight of 210.20 g/mol. The presence of nitrogen-rich heterocycles contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. This includes:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit histone deacetylase (HDAC), which plays a crucial role in cancer progression and other diseases .

- Antimicrobial Activity : Research indicates that derivatives containing oxadiazole rings exhibit significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the following table:

| Activity Type | Target/Organism | IC50/MIC (µM) | Reference |

|---|---|---|---|

| HDAC Inhibition | Histone Deacetylase 6 | 0.531 | |

| Antibacterial | Staphylococcus aureus | 3.125 | |

| Antifungal | Candida albicans | 12.5 |

Case Study 1: HDAC Inhibition

In a study published in Nature Communications, the compound was evaluated for its inhibitory effects on HDAC6. The results demonstrated that it acts as a tight-binding inhibitor with an IC50 value of 0.531 µM, indicating strong potential for therapeutic applications in oncology .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of oxadiazole derivatives, including our compound. It showed potent activity against Staphylococcus aureus with an MIC value of 3.125 µg/mL, suggesting its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling reactions. A common approach involves:

Nucleophilic substitution : Reacting 2-aminopyrimidin-4(1H)-one derivatives with activated oxadiazole intermediates under reflux conditions in aprotic solvents (e.g., DMF or THF) .

One-pot synthesis : Utilizing solvent-free condensation reactions for improved yield and reduced purification steps, as demonstrated for structurally similar pyrimidinone derivatives .

Key characterization : Post-synthesis, use H/C NMR to confirm substituent positions and HPLC (≥98% purity threshold) to validate chemical homogeneity .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic analysis : H NMR (400 MHz, DMSO-) to identify proton environments (e.g., δ 11.55 ppm for NH groups) and FTIR for functional group validation (e.g., C=O stretch at ~1650 cm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under varying pH/temperature conditions .

- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., m/z 392.2 for analogous pyrimidinones) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria, referencing protocols for pyrazolo-pyrimidine derivatives .

- Enzyme inhibition studies : Test against HIV-1 reverse transcriptase or cancer-related kinases via fluorescence-based assays, as seen in pyrimidine-based NNRTI research .

- Crystallographic analysis : Co-crystallize the compound with target enzymes (e.g., HIV-1 RT) to map binding interactions, leveraging X-ray diffraction data (resolution ≤2.0 Å) .

Q. How should data contradictions in biological assays be addressed (e.g., inconsistent IC values)?

- Methodological Answer :

Replicate experiments : Use ≥3 independent trials with standardized protocols to minimize variability .

Analyze substituent effects : Compare activity trends with analogs (e.g., 3-methyl vs. trifluoromethyl substituents) to identify structure-activity relationships (SAR) .

Validate mechanisms : Employ molecular docking to confirm hypothesized binding modes and rule out assay artifacts .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) based on pKa predictions (ACD/Labs Percepta) .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. How can crystallographic data inform SAR for pyrimidinone derivatives?

- Methodological Answer :

- Ligand-protein interaction mapping : Resolve hydrogen-bonding networks (e.g., oxadiazole N···H interactions with kinase active sites) using X-ray crystallography .

- Conformational analysis : Compare free vs. bound ligand geometries to prioritize rigid analogs for improved potency .

Methodological Challenges

Q. What are common pitfalls in synthesizing 1,2,4-oxadiazole-containing pyrimidinones?

- Methodological Answer :

- Side reactions : Oxadiazole ring-opening under acidic conditions; mitigate by using neutral buffers during coupling .

- Purification difficulties : Employ silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) for optimal separation .

Q. How to design controlled experiments for mechanistic studies (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.